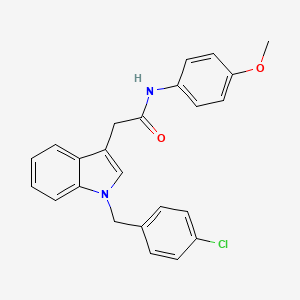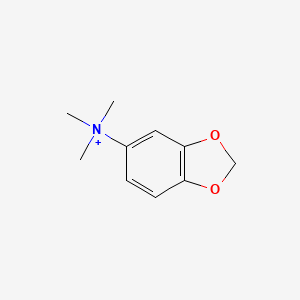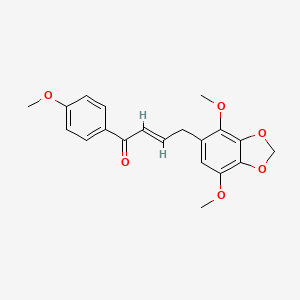![molecular formula C26H23N3O4 B11469334 2-{4-phenyl-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B11469334.png)
2-{4-phenyl-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-フェニル-6-[(E)-2-(3,4,5-トリメトキシフェニル)エテニル]-1,3,5-トリアジン-2-イル}フェノールは、フェニル基とトリメトキシフェニル基が置換されたトリアジン環を特徴とする複雑な有機化合物です。
合成方法
2-{4-フェニル-6-[(E)-2-(3,4,5-トリメトキシフェニル)エテニル]-1,3,5-トリアジン-2-イル}フェノールの合成は、通常、複数段階の反応シーケンスを含みます。一般的な合成ルートには、以下の手順が含まれます。
トリアジン環の形成: これは、適切な前駆体を含む環化反応によって達成できます。
フェニル基とトリメトキシフェニル基の導入: これらの基は、適切な試薬を用いた置換反応によって導入できます。
最終カップリング: 最後のステップでは、特定の条件下でトリアジン誘導体をフェノールとカップリングして、目的の化合物を得ます。
化学反応解析
2-{4-フェニル-6-[(E)-2-(3,4,5-トリメトキシフェニル)エテニル]-1,3,5-トリアジン-2-イル}フェノールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を用いて酸化させることができ、キノン誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元されたトリアジン誘導体の形成につながります。
置換: フェノール基は、求電子置換芳香族反応に参加することができ、化合物のさらなる官能基化を可能にします。
これらの反応に一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求電子剤などがあります。
科学研究の応用
2-{4-フェニル-6-[(E)-2-(3,4,5-トリメトキシフェニル)エテニル]-1,3,5-トリアジン-2-イル}フェノールは、いくつかの科学研究の応用があります。
医薬品化学: この化合物は、チューブリン重合を阻害する能力により、抗がん剤としての可能性が調査されています.
生物学的研究: それは、タンパク質や酵素など、さまざまな生物学的標的との相互作用を理解するための研究に使用されています。
工業的用途: この化合物のユニークな構造により、特定の特性を持つ新規材料の開発における候補となっています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Phenyl-6-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with aniline derivatives under controlled conditions.
Substitution reactions: The triazine ring is then subjected to substitution reactions with phenyl and trimethoxyphenyl groups. This step often requires the use of catalysts and specific reaction conditions to ensure the correct substitution pattern.
Final coupling: The final step involves coupling the substituted triazine with phenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-{4-Phenyl-6-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated triazine or phenyl rings.
Substitution: Substituted triazine derivatives with various functional groups.
科学的研究の応用
2-{4-Phenyl-6-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
2-{4-フェニル-6-[(E)-2-(3,4,5-トリメトキシフェニル)エテニル]-1,3,5-トリアジン-2-イル}フェノールの作用機序は、細胞分裂において重要な役割を果たすタンパク質であるチューブリンとの相互作用を伴います。 この化合物は、チューブリンのコルヒチン結合部位に結合することにより、チューブリン重合を阻害し、癌細胞の細胞周期停止とアポトーシスにつながります .
類似の化合物との比較
類似の化合物には、コムブレタスタチン誘導体やコルヒチンなど、トリメトキシフェニル基を持つものがあります。 これらの化合物と比較して、2-{4-フェニル-6-[(E)-2-(3,4,5-トリメトキシフェニル)エテニル]-1,3,5-トリアジン-2-イル}フェノールは、安定性と生物活性を高める可能性のあるユニークな構造的特徴を提供します .
類似の化合物のリスト:
- コムブレタスタチン A-4
- コルヒチン
- ポドフィロトキシン
- トリメトレキセート
- トリメトプリム
類似化合物との比較
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Uniqueness
2-{4-Phenyl-6-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Unlike simpler aniline derivatives, this compound’s complex structure allows for diverse applications in various scientific fields.
特性
分子式 |
C26H23N3O4 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
2-[4-phenyl-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C26H23N3O4/c1-31-21-15-17(16-22(32-2)24(21)33-3)13-14-23-27-25(18-9-5-4-6-10-18)29-26(28-23)19-11-7-8-12-20(19)30/h4-16,30H,1-3H3/b14-13+ |
InChIキー |
NGZLIDHLUFMVIS-BUHFOSPRSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-benzimidazol-2-yl)-4-(2,3-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11469253.png)
![2-(5-fluoro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine](/img/structure/B11469264.png)
![4-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11469273.png)
![Ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidin-1-yl)benzoate](/img/structure/B11469274.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B11469276.png)
![3'-hydroxy-2-methyl-1'-[(2E)-3-phenylprop-2-en-1-yl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one](/img/structure/B11469280.png)



![4-fluorophenyl [(Z)-(dipropan-2-ylamino)(fluoro)methylidene]carbamate](/img/structure/B11469302.png)
![4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B11469304.png)
![2-({[4-Ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]methyl}amino)ethanol](/img/structure/B11469321.png)
![3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11469338.png)
![2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11469340.png)
